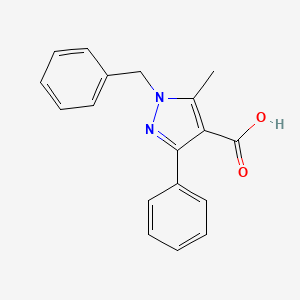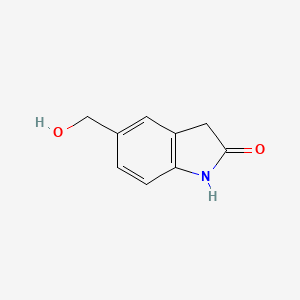
5-(Hidroximetil)indolin-2-ona
Descripción general
Descripción
5-(Hydroxymethyl)indolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is a derivative of indolin-2-one, a class of compounds that have been found in many important synthetic drug molecules .
Synthesis Analysis
Indolin-2-one derivatives can be synthesized from 1,2,3,3-tetramethyl-3H-indolium iodides through an I2-promoted oxidative reaction . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . A third method involves the design and synthesis of 3,5-substituted indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)indolin-2-one contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The predicted boiling point of 5-(Hydroxymethyl)indolin-2-one is 404.9±45.0 °C, and its predicted density is 1.306±0.06 g/cm3 . Its pKa value is predicted to be 13.95±0.20 .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se han sintetizado derivados de indolin-2-ona y se ha evaluado su potencial como agentes antibacterianos. Por ejemplo, una serie de derivados de indolin-2-ona 1,5-disustituidos que contienen sulfonamidas mostraron actividad antibacteriana preliminar contra bacterias grampositivas y gramnegativas .
Actividad Anticancerígena
Se han explorado los derivados de indolin-2-ona por sus actividades inhibitorias contra varios objetivos del cáncer. Los derivados de indolin-2-ona 5-sustituidos sintetizados han mostrado actividades inhibitorias contra receptores clave como EGFR, FGFR, VEGFR y PDGFR, que son importantes en la progresión del cáncer .
Actividad Antiinflamatoria
La investigación ha indicado que ciertos derivados de 3-sustituidos-indolin-2-ona poseen una excelente actividad antiinflamatoria, lo que sugiere un potencial para futuras investigaciones en esta área .
Actividad Antiviral
Los derivados del indol, que incluyen la indolin-2-ona, han mostrado diversas actividades biológicas, incluidas las propiedades antivirales. Se prepararon y evaluaron derivados específicos de oxindol por su actividad anti-VIH, y algunos compuestos exhibieron potentes actividades inhibitorias contra los virus .
Mecanismo De Acción
Target of Action
5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .
Mode of Action
Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .
Biochemical Pathways
Indole derivatives, including 5-(Hydroxymethyl)indolin-2-one, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .
Result of Action
Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .
Action Environment
It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612487-61-3 | |
| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


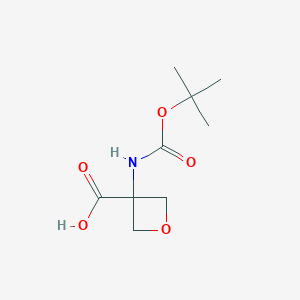
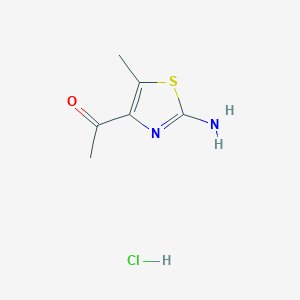

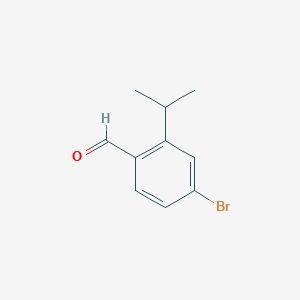

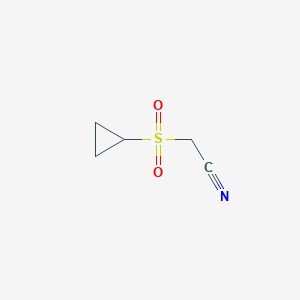




![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

